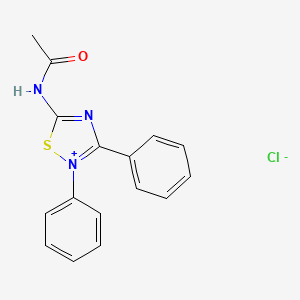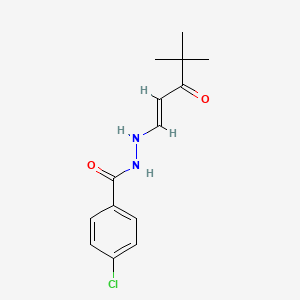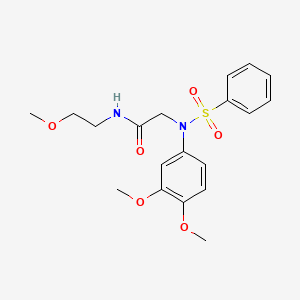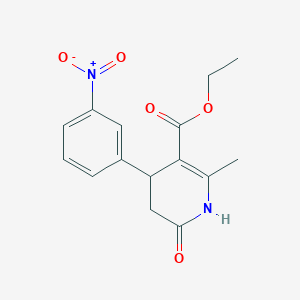![molecular formula C21H22N2 B5118771 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine](/img/structure/B5118771.png)
3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine, also known as NAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. NAP is a member of the family of pyridine-based compounds that have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine is not fully understood, but it is believed to involve multiple pathways. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine also modulates the activity of various neurotransmitters, such as acetylcholine, dopamine, and glutamate, which are involved in cognitive function and memory. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has also been shown to activate various signaling pathways that promote cell survival and reduce inflammation.
Biochemical and Physiological Effects:
3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been shown to have various biochemical and physiological effects. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been shown to increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote the growth and survival of neurons. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has also been shown to enhance synaptic plasticity, which is important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine in lab experiments are its neuroprotective and cognitive-enhancing properties, which make it a promising candidate for the development of novel therapeutics for neurodegenerative diseases. The limitations of using 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine in lab experiments are its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine. One direction is to further elucidate the mechanism of action of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine and its interactions with various neurotransmitters and signaling pathways. Another direction is to optimize the synthesis method of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine to improve its yield and purity. Additionally, future research could focus on the development of novel formulations of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine that improve its solubility and bioavailability. Finally, clinical trials are needed to determine the safety and efficacy of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine in humans for the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine involves a multi-step process that starts with the reaction of 2-naphthaldehyde with piperidine in the presence of a base to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to produce the desired product, 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine. The yield of 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been extensively studied for its potential therapeutic properties, particularly in the field of neurodegenerative diseases. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 3-[1-(2-naphthylmethyl)-2-piperidinyl]pyridine has also been shown to improve cognitive function and memory in animal models and human clinical trials.
Propiedades
IUPAC Name |
3-[1-(naphthalen-2-ylmethyl)piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c1-2-7-19-14-17(10-11-18(19)6-1)16-23-13-4-3-9-21(23)20-8-5-12-22-15-20/h1-2,5-8,10-12,14-15,21H,3-4,9,13,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIMUBJUAWSBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Naphthalen-2-ylmethyl)piperidin-2-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5118691.png)
![11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118694.png)



![3-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5118708.png)

![3-[(2-aminoethyl)thio]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B5118737.png)
![N~1~-(3-hydroxyphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5118745.png)
![methyl 4-{[4-(4-{[(2-hydroxyethyl)amino]carbonyl}phenyl)-1-phthalazinyl]amino}benzoate](/img/structure/B5118746.png)

![10-(4-fluorobenzoyl)-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5118762.png)

